An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid: Synthesis, Applications, and Experimental Protocols
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid: Synthesis, Applications, and Experimental Protocols
CAS Number: 951677-47-7 Molecular Formula: C₅H₄BClFNO₂ Molecular Weight: 175.35 g/mol
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-5-fluoropyridine-4-boronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its strategic substitution pattern—featuring a chloro group at the 2-position, a fluoro group at the 5-position, and a boronic acid at the 4-position of the pyridine ring—imparts a unique electronic profile and reactivity. This structure makes it an invaluable synthon for introducing the 2-chloro-5-fluoropyridinyl moiety into complex molecules, a common feature in a range of biologically active compounds.
The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing chloro and fluoro substituents, influences the reactivity of the boronic acid, making it a key intermediate for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanistic considerations in cross-coupling reactions, and detailed experimental protocols for its application, aimed at researchers and professionals in drug discovery and chemical development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for 2-Chloro-5-fluoropyridine-4-boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 951677-47-7 | [3][4] |
| Molecular Formula | C₅H₄BClFNO₂ | [4][5] |
| Molecular Weight | 175.35 | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [6] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [5] |
| InChI Key | JJHRCHRHBBOCGY-UHFFFAOYSA-N | [4] |
| SMILES | OB(O)C1=CC(Cl)=NC=C1F | [4] |
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling 2-Chloro-5-fluoropyridine-4-boronic acid. It is crucial to handle the compound in a well-ventilated area, preferably within a fume hood.[7]
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat.
-
Chemical-resistant gloves must be worn and inspected prior to use.[7]
-
Safety glasses or goggles are mandatory to prevent eye contact.
Handling Precautions:
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[7]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[7]
Synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid
The synthesis of substituted pyridylboronic acids often involves a lithium-halogen exchange followed by borylation. A representative, field-proven protocol for a structurally similar compound, 2-fluoropyridine-4-boronic acid, provides a validated framework that can be adapted for the synthesis of the title compound from a suitable precursor like 4-bromo-2-chloro-5-fluoropyridine.
Conceptual Synthesis Workflow
The logical flow for the synthesis begins with a halogenated pyridine, which undergoes a lithium-halogen exchange at low temperature to form a lithiated intermediate. This highly reactive species is then quenched with a borate ester, followed by acidic workup to yield the desired boronic acid.
Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid.
Exemplary Experimental Protocol (Adapted)
The following protocol is adapted from a well-established procedure for the synthesis of 2-fluoropyridine-4-boronic acid and serves as an expert guide for the synthesis of the title compound.[8]
Materials:
-
4-Bromo-2-chloro-5-fluoropyridine (1.0 equiv)
-
Triisopropyl borate (1.2 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Toluene
-
3N Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, multi-necked round-bottom flask under an inert nitrogen atmosphere, add the starting 4-bromo-2-chloro-5-fluoropyridine (1.0 equiv) and triisopropyl borate (1.2 equiv). Dissolve the solids in a mixture of anhydrous toluene and THF (e.g., 4:1 ratio).[8]
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.[8]
-
Reaction Monitoring: Stir the mixture at -78 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[8]
-
Quenching and Workup: Once the reaction is complete, slowly warm the mixture to -20 °C over one hour. Carefully quench the reaction by adding 3N HCl until the pH of the aqueous phase is approximately 2. Allow the mixture to warm to room temperature and stir for 15-30 minutes.[8]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-fluoropyridine-4-boronic acid.[8]
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final product as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of 2-Chloro-5-fluoropyridine-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, which is a cornerstone of modern synthetic chemistry.[9][10]
Mechanistic Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 2-Chloro-5-fluoropyridine-4-boronic acid, the transmetalation step is of particular interest. The electron-withdrawing nature of the chloro and fluoro groups makes the pyridine ring electron-deficient. This electronic property can decrease the rate of transmetalation compared to more electron-rich boronic acids.[11] Consequently, the choice of base, solvent, and ligand for the palladium catalyst is critical to facilitate the transfer of the pyridinyl group from the boron atom to the palladium center and to prevent competitive protodeboronation.[11][12] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[13]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-Chloro-5-fluoropyridine-4-boronic acid with various aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equiv)
-
2-Chloro-5-fluoropyridine-4-boronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene, or DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), 2-Chloro-5-fluoropyridine-4-boronic acid (1.5 equiv), the palladium catalyst, and the base (3.0 equiv).[14]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Role in Drug Discovery and Development
Heterocyclic boronic acids are invaluable intermediates in the synthesis of pharmaceuticals.[2] The 2-chloro-5-fluoropyridine motif, introduced using the title boronic acid, is present in numerous compounds investigated for therapeutic applications, including kinase inhibitors for oncology. The ability to predictably and efficiently forge a C-C bond via Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, which is a highly desirable strategy in medicinal chemistry for building libraries of potential drug candidates.
Conclusion
2-Chloro-5-fluoropyridine-4-boronic acid (CAS: 951677-47-7) is a highly functionalized and valuable reagent for synthetic chemists. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex heteroaromatic compounds. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory for the handling and use of this compound.
References
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
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(2-Chloro-5-fluoropyridin-4-yl)boronic acid. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]
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2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 9, 2026, from [Link]
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- 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety D
- Wang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine.
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